molecular formula C8H5BrClFO2 B14767702 Methyl 4-bromo-3-chloro-5-fluorobenzoate

Methyl 4-bromo-3-chloro-5-fluorobenzoate

Cat. No.: B14767702
M. Wt: 267.48 g/mol
InChI Key: NMEQJKWDPVHTJG-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-chloro-5-fluorobenzoate is an organic compound with the molecular formula C8H5BrClFO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms, and the carboxylic acid group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-chloro-5-fluorobenzoate typically involves the esterification of 4-bromo-3-chloro-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-chloro-5-fluorobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Depending on the nucleophile, products such as methyl 4-methoxy-3-chloro-5-fluorobenzoate can be formed.

    Reduction: Methyl 4-bromo-3-chloro-5-fluorobenzyl alcohol.

    Oxidation: 4-Bromo-3-chloro-5-fluorobenzoic acid.

Scientific Research Applications

Methyl 4-bromo-3-chloro-5-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-chloro-5-fluorobenzoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic aromatic substitution reactions, the electron-withdrawing effects of the bromine, chlorine, and fluorine atoms activate the benzene ring towards nucleophilic attack. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Methyl 4-bromo-3-chloro-5-fluorobenzoate can be compared with other halogenated benzoates such as:

  • Methyl 4-bromo-3-fluorobenzoate
  • Methyl 4-chloro-3-fluorobenzoate
  • Methyl 4-bromo-3-chlorobenzoate

Uniqueness

The presence of three different halogen atoms (bromine, chlorine, and fluorine) on the benzene ring makes this compound unique

Properties

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

IUPAC Name

methyl 4-bromo-3-chloro-5-fluorobenzoate

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,1H3

InChI Key

NMEQJKWDPVHTJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)Br)F

Origin of Product

United States

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